molecular formula C34H37NO4 B104051 Deoxynojirimycin Tetrabenzyl Ether CAS No. 69567-11-9

Deoxynojirimycin Tetrabenzyl Ether

Cat. No. B104051
CAS RN: 69567-11-9
M. Wt: 523.7 g/mol
InChI Key: HHIIDKLQTCPFQA-KMKAFXEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxynojirimycin Tetrabenzyl Ether is a derivative of 1-deoxynojirimycin, which is a compound of interest due to its potential biological activities. The synthesis of such derivatives often involves complex chemical reactions and the use of protecting groups to shield certain parts of the molecule during the synthesis process.

Synthesis Analysis

The synthesis of l-ido-1-deoxynojirimycin derivatives, which are closely related to Deoxynojirimycin Tetrabenzyl Ether, has been described as a three-step process. This process begins with 2,3,4,6-tetra-O-benzyl-d-glucopyranose and involves an Ir-catalyzed reductive amination in water, a "borrowing hydrogen" approach under neat conditions, and a Pd-catalyzed debenzylation step to remove the protecting benzyl groups . This method showcases the importance of protecting groups in the synthesis of such compounds and the use of catalysis to achieve the desired transformations.

Molecular Structure Analysis

The molecular structure of Deoxynojirimycin Tetrabenzyl Ether is not explicitly detailed in the provided papers. However, the synthesis of related compounds suggests that the structure would include a deoxynojirimycin core with benzyl groups attached as protecting groups. These benzyl groups are typically used to protect hydroxyl groups during synthesis and are removed in the final deprotection step .

Chemical Reactions Analysis

The synthesis of related deoxynojirimycin derivatives involves a variety of chemical reactions. Reductive amination is used to introduce the amino group, a key feature of the deoxynojirimycin scaffold . The "borrowing hydrogen" technique is an innovative approach that allows for the formation of new bonds without the need for external reducing agents . Finally, debenzylation is a critical step to remove the protecting groups and reveal the active hydroxyl groups of the deoxynojirimycin derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of Deoxynojirimycin Tetrabenzyl Ether are not directly discussed in the provided papers. However, the properties of such compounds are generally influenced by the presence of multiple hydroxyl groups and an amino group. These functional groups can lead to hydrogen bonding and high polarity, affecting solubility and reactivity. The benzyl protecting groups would make the molecule less polar and more soluble in organic solvents, which is beneficial during the synthesis process .

Scientific Research Applications

Synthesis and Stereochemistry

  • Deoxynojirimycin derivatives, including D-1-deoxynojirimycin, are achieved through stereoselective synthesis. The process involves regioselective and diastereoselective amination, ring-closing metathesis, diastereoselective dihydroxylation, and stereochemical inversion (Kim, Lee, & Jung, 2007).

Biological Activities and Clinical Applications

  • 1-Deoxynojirimycin (1-DNJ), the core structure in its derivatives, exhibits anti-hyperglycemic, anti-obese, anti-viral, and anti-tumor properties. Derivatives like miglitol and miglustat are clinically applied in treating diabetes and lysosomal storage disorders (Wang, Shen, Zhao, & Ye, 2020).

Immunological Effects

  • N-pentafluorobenzyl-1-deoxynojirimycin, a derivative, shows remarkable inhibition of interleukin-4 secretion and specific inhibition on CD4 molecules' expression. It's a potential candidate for immunosuppressant therapy in Th2-mediated immune diseases (Zhang et al., 2004).

Biosynthetic Pathways

  • The biosynthesis of 1-deoxynojirimycin in plants like Commelina communis follows a different route compared to Streptomyces and Bacillus microorganisms, suggesting diverse biological synthetic mechanisms (Shibano et al., 2004).

Extraction, Purification, and Determination

  • The extraction, purification, determination, and bioactivities of 1-deoxynojirimycin are crucial for research and potential clinical applications, with in silico approaches exploring future perspectives (Gao et al., 2016).

Synthesis Techniques

  • The efficient non-chiral-pool synthesis of (+)-1-deoxynojirimycin demonstrates complete stereocontrol and introduces novel synthesis techniques for these compounds (Danoun, Ceccon, Greene, & Poisson, 2009).

Therapeutic Applications and Mechanisms

  • 1-Deoxynojirimycin's applications in regulating blood sugar, resisting viruses and tumors, and its bioactivity and mechanism are extensively researched, indicating a broad spectrum of therapeutic applications (Ming, 2012).

Insulin Sensitivity and Diabetes Treatment

  • DNJ improves insulin sensitivity in diabetic models by activating the insulin signaling PI3K/AKT pathway in skeletal muscle, underlining its potential in diabetes treatment (Liu et al., 2015).

Anti-Obesity Effects

Separation and Purification Advances

  • Advances in separation and purification technology of DNJ from plants like mulberry provide useful references for its improved market-oriented production (Cha, 2014).

Microbial Production and Industrial Applications

  • The microbial production of DNJ, particularly in fermentation, opens avenues for industrial applications, especially given its low natural abundance in plants and insects (Zhang, Mu, Wu, & Liang, 2019).

Controlled Release and Bioavailability Enhancement

  • Developing controlled release matrix pellets for DNJ enhances its oral bioavailability, crucial for clinical applications in diabetes treatment (Sun, Zhao, & Liu, 2019).

Safety And Hazards

There is a warning that this product is not for human or veterinary use . For more detailed safety and hazard information, please refer to the Safety Data Sheet .

Future Directions

With the development of micro-biotechnology, the production of DNJ during microbial fermentation has potential for industrial applications . Future research may focus on increasing the efficiency of identification and quantification of 1-DNJ .

properties

IUPAC Name

(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIIDKLQTCPFQA-KMKAFXEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452394
Record name Deoxynojirimycin Tetrabenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxynojirimycin Tetrabenzyl Ether

CAS RN

69567-11-9
Record name Deoxynojirimycin Tetrabenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Nakamura, Y Zhou, Y Sakamoto, A Yamazaki… - Biomedicine & …, 2023 - Elsevier
… Deoxynojirimycin tetrabenzyl ether, a compound with tetrabenzyl ethylation of DNJ, also had an anti-FMD effect, indicating that modification of the hydroxy groups of the DNJ backbone …
Number of citations: 3 www.sciencedirect.com
VD Le, CC Mak, YC Lin, JH Elder, CH Wong - Bioorganic & medicinal …, 2001 - Elsevier
… To a solution of deoxynojirimycin tetrabenzyl ether 19 (2.62 g, 5 mmol) in dry DMF (10 mL) was added ethyl 4-bromobutyrate (0.98 g, 5 mmol) and tetra-n-butylammonium iodide (1.85 g, …
Number of citations: 23 www.sciencedirect.com

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